3-ethyl-2-[(2S)-2-hydroxybutyl]sulfanyl-5-methylthieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-ethyl-2-[(2S)-2-hydroxybutyl]sulfanyl-5-methylthieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thieno[2,3-d]pyrimidine core with various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-[(2S)-2-hydroxybutyl]sulfanyl-5-methylthieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as thiophene derivatives with guanidine or its derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated intermediate.
Addition of the Hydroxybutyl Group: This step involves the addition of a hydroxybutyl group, which can be achieved through various methods such as Grignard reactions or aldol condensations.
Ethylation and Methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thienopyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-ethyl-2-[(2S)-2-hydroxybutyl]sulfanyl-5-methylthieno[2,3-d]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound has shown promise due to its potential therapeutic properties. It has been studied for its anti-inflammatory, antimicrobial, and anticancer activities. The presence of multiple functional groups allows it to interact with various biological targets, making it a versatile candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-ethyl-2-[(2S)-2-hydroxybutyl]sulfanyl-5-methylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound’s ability to modulate these targets can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Sulfanyl-Substituted Pyrimidines: Compounds with similar sulfanyl groups but different core structures.
Hydroxybutyl-Substituted Compounds: Compounds with similar hydroxybutyl groups but different core structures.
Uniqueness
The uniqueness of 3-ethyl-2-[(2S)-2-hydroxybutyl]sulfanyl-5-methylthieno[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups and core structure. This combination allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-ethyl-2-[(2S)-2-hydroxybutyl]sulfanyl-5-methylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-4-9(16)7-19-13-14-11-10(8(3)6-18-11)12(17)15(13)5-2/h6,9,16H,4-5,7H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWYBILXAPKMLW-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CSC1=NC2=C(C(=CS2)C)C(=O)N1CC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CSC1=NC2=C(C(=CS2)C)C(=O)N1CC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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